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Introduction

Nickel (Ni2*) is a transition metal with significant biological implications. While essential in trace
amounts for the function of certain enzymes, elevated levels of nickel are associated with
toxicity and carcinogenicity. Understanding the mechanisms by which nickel ions traverse
cellular membranes is crucial for toxicology, environmental health, and the development of
therapeutic strategies for nickel-related diseases. This document provides detailed application
notes and protocols for the experimental investigation of nickel ion transport across biological
membranes.

Key Nickel lon Transport Pathways
Nickel ions can enter cells through various mechanisms, including:
e Endocytosis: Insoluble nickel compounds can be internalized by cells through phagocytosis.

» Divalent Metal Transporter 1 (DMT1): Soluble nickel can enter cells via DMT1, a transporter
also responsible for iron uptake.

» Calcium Channels: Evidence suggests that nickel ions can also pass through voltage-gated
calcium channels.[1]
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» Specific Nickel Transporters: Organisms from bacteria to plants and fungi possess specific
nickel transporters, such as the NiCoT (Nickel/Cobalt Transporter) family, including NixA.

The following diagram illustrates the primary pathways for nickel ion entry into a mammalian

cell.
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Caption: Cellular uptake pathways for nickel ions.

Experimental Protocols
Radiolabeled Nickel (°3Ni?*) Uptake Assay in Cultured

Cells

This protocol is designed to quantify the uptake of nickel ions in adherent cell cultures, allowing
for the determination of transport kinetics and the effects of inhibitors.

Materials:
o Adherent cell line of interest (e.g., HEK293, A549)
o 24-well cell culture plates

o Complete cell culture medium
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
83NiCl2 (radiolabeled nickel chloride)

Non-radiolabeled NiClz

Scintillation vials

Scintillation fluid

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Liquid scintillation counter

Protocol:

Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach 80-90%
confluency on the day of the experiment.

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO..

Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., HBSS) containing varying
concentrations of non-radiolabeled NiClz for kinetic studies. Spike this buffer with a constant
amount of ®3NiClz (e.g., 1 uCi/mL).

Initiation of Uptake:

o Aspirate the culture medium from the wells.

o Wash the cells twice with 1 mL of pre-warmed HBSS.

o Add 500 puL of the 3Ni2*-containing uptake buffer to each well.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes).
Time-course experiments should be performed to ensure initial uptake rates are measured.

Termination of Uptake:

o Aspirate the uptake buffer.
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o Rapidly wash the cells three times with 1 mL of ice-cold HBSS containing 5 mM EDTA to
remove extracellularly bound 63Ni2+,

e Cell Lysis: Add 500 pL of cell lysis buffer to each well and incubate for at least 30 minutes at
room temperature with gentle agitation.

 Scintillation Counting:
o Transfer the cell lysate from each well to a scintillation vial.
o Add 5 mL of scintillation fluid to each vial.
o Measure the radioactivity in a liquid scintillation counter.

o Data Analysis:

o Determine the protein concentration of parallel wells to normalize the uptake data (e.qg.,
using a BCA protein assay).

o Calculate the rate of nickel uptake (e.g., in pmol/mg protein/min).

o For kinetic analysis, plot the uptake rate against the nickel concentration and fit the data to
the Michaelis-Menten equation to determine Vmax and Km.

Workflow for ®3Ni2* Uptake Assay:
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Caption: Workflow for radiolabeled nickel uptake assay.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b1172142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Proteoliposome-Based Nickel Transport Assay

This protocol describes the reconstitution of a purified nickel transporter (e.g., NixA) into
artificial lipid vesicles (proteoliposomes) to study its transport activity in a controlled in vitro
system.

Materials:

Purified nickel transporter protein

E. coli polar lipids or a defined lipid mixture (e.g., POPE/POPG)

o Fluorescent indicator for divalent cations (e.g., Fura-2, Mag-Fura-2)
o Detergent (e.g., n-Dodecyl-B-D-maltoside, DDM)

» Bio-Beads SM-2

« Internal and external buffer solutions

» NiClz solution

e Fluorometer

Protocol:

e Liposome Preparation:

o

Dry a thin film of lipids in a glass vial under a stream of nitrogen.

[¢]

Hydrate the lipid film in the internal buffer containing the fluorescent indicator to form
multilamellar vesicles.

[¢]

Subject the vesicles to several freeze-thaw cycles.

[¢]

Extrude the vesicles through a polycarbonate membrane (e.g., 100 nm pore size) to form
large unilamellar vesicles (LUVS).

o Reconstitution of the Transporter:
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o Solubilize the purified transporter protein in a buffer containing a mild detergent (e.qg.,
DDM).

o Add the solubilized protein to the prepared LUVs at a specific protein-to-lipid ratio.
o Incubate the mixture to allow for protein insertion into the lipid bilayer.

o Remove the detergent by adding Bio-Beads and incubating with gentle mixing. The
proteoliposomes are now ready for the transport assay.

e Transport Assay:

o

Place the proteoliposomes in a cuvette containing the external buffer.

[¢]

Monitor the baseline fluorescence of the entrapped indicator.

o

Initiate transport by adding a known concentration of NiClz to the external buffer.

[e]

Record the change in fluorescence over time, which corresponds to the influx of Ni2* into
the proteoliposomes.

o Data Analysis:
o The initial rate of fluorescence change is proportional to the initial rate of nickel transport.

o Perform experiments with varying external nickel concentrations to determine the kinetic
parameters (Vmax and Km) of the transporter.

Workflow for Proteoliposome-Based Assay:
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Caption: Workflow for proteoliposome-based nickel transport assay.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b1172142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Patch-Clamp Electrophysiology for Nickel-Permeable
Channels

This protocol provides a framework for studying the electrophysiological properties of ion
channels that are permeable to Ni2*, such as certain types of calcium channels.

Materials:

Cells expressing the ion channel of interest

o Patch-clamp rig (amplifier, micromanipulator, microscope)

» Borosilicate glass capillaries for pipette fabrication

¢ Pipette puller and microforge

o Extracellular (bath) solution containing NiClz as the charge carrier

e Intracellular (pipette) solution

Data acquisition and analysis software

Protocol:

o Pipette Preparation:

o Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MQ when
filled with the intracellular solution.

o Fire-polish the pipette tip to ensure a smooth surface for sealing.

o Cell Preparation:

o Plate cells on glass coverslips suitable for microscopy.

o Mount the coverslip in the recording chamber on the microscope stage.

e Obtaining a Gigaseal:
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o Lower the micropipette onto the surface of a cell.

o Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and
the cell membrane.

e Whole-Cell Configuration:

o Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette,
establishing electrical access to the whole cell.

» Voltage-Clamp Recording:

o Clamp the cell membrane at a holding potential where the channels of interest are closed
(e.g., -80 mV).

o Apply voltage steps or ramps to activate the channels and record the resulting Ni2*
currents.

e Data Analysis:

o Analyze the current-voltage (I-V) relationship to determine the channel's conductance and
voltage-dependence of activation.

o Investigate the effects of channel blockers and modulators on Ni2* currents.

Logical Flow for Patch-Clamp Experiment:
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Caption: Logical flow of a whole-cell patch-clamp experiment.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured

tables for easy comparison.

Table 1: Kinetic Parameters of Nickel Transport
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Vmax
Transporter/Sy Cell
Km (pM) (pmolimg Reference
stem TypelModel . )
protein/min)
NixA Proteoliposomes 31.0+1.2 To be determined  [2]
DMT1 Example: Caco-2 To be determined  To be determined

Ca2* Channels

Example: PC12 To be determined  To be determined

Table 2: Inhibition of Nickel Uptake

o Concentrati o
Inhibitor Target % Inhibition Cell Type Reference
on
Ca2+
Nicardipine 50 uM ~75% IHKE cells [1]
Channels
) Niz+ N Bradyrhizobiu
Mgz* 48 uM (Ki) Competitive ) ]
Transport m japonicum
) Ni2+ . Bradyrhizobiu
Coz* 22 uM (Ki) Competitive ) )
Transport m japonicum
] Ni2+ N Bradyrhizobiu
Mnz2+ 12 pM (Ki) Competitive ] )
Transport m japonicum
) Niz+ N Bradyrhizobiu
Zn* 8 UM (Ki) Competitive ] ]
Transport m japonicum

Table 3: Properties of a Fluorescent Nickel Sensor

Fold-
Excitation Emission change
Sensor Kd (pM) . Reference
(nm) (nm) upon Ni**
binding
NS1 ~495 ~515 Not specified ~25 [3114]
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Fluorescent Imaging of Intracellular Nickel

The use of fluorescent sensors provides a powerful tool for visualizing the spatial and temporal
dynamics of intracellular nickel. Nickelsensor-1 (NS1) is a turn-on fluorescent probe that
selectively responds to Ni2* in aqueous solutions and living cells.[3][4]

Protocol for Cellular Imaging with NS1:

e Cell Loading: Incubate cells with the membrane-permeable acetoxymethyl (AM) ester form of
NS1 (NS1-AM). Intracellular esterases will cleave the AM group, trapping the active sensor
inside the cells.

o Nickel Exposure: Expose the NS1-loaded cells to a solution containing NiClz.

¢ Fluorescence Microscopy: Use confocal or widefield fluorescence microscopy to image the
cells. An increase in fluorescence intensity indicates an increase in intracellular Ni2*
concentration.

e Controls:
o Image cells not exposed to nickel to establish baseline fluorescence.

o Treat nickel-exposed cells with a chelator like TPEN to confirm the specificity of the

fluorescence signal for divalent metals.[3]

Conclusion

The experimental setups and protocols detailed in this document provide a comprehensive
toolkit for investigating the mechanisms of nickel ion transport across biological membranes. By
employing a combination of radiotracer assays, in vitro reconstitution systems,
electrophysiology, and live-cell imaging, researchers can gain valuable insights into the
kinetics, regulation, and pharmacology of nickel transporters and channels. This knowledge is
fundamental for advancing our understanding of nickel homeostasis and toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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